molecular formula C20H17FN2O4 B5032607 (5Z)-1-(2-fluorophenyl)-5-[(2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-(2-fluorophenyl)-5-[(2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5032607
M. Wt: 368.4 g/mol
InChI Key: HOWSAFZDCQSOSJ-OWBHPGMISA-N
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Description

(5Z)-1-(2-fluorophenyl)-5-[(2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a propoxyphenyl group attached to a diazinane trione core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-1-(2-fluorophenyl)-5-[(2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with 2-propoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with a diazinane trione derivative under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (5Z)-1-(2-fluorophenyl)-5-[(2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other reactive sites.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (5Z)-1-(2-fluorophenyl)-5-[(2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5Z)-1-(2-fluorophenyl)-5-[(2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved in its mechanism of action include the inhibition of signal transduction pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: What sets this compound apart is its specific combination of fluorophenyl and propoxyphenyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-1-(2-fluorophenyl)-5-[(2-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-2-11-27-17-10-6-3-7-13(17)12-14-18(24)22-20(26)23(19(14)25)16-9-5-4-8-15(16)21/h3-10,12H,2,11H2,1H3,(H,22,24,26)/b14-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWSAFZDCQSOSJ-OWBHPGMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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